molecular formula C13H23NO3 B153429 Tert-butyl 4-propionylpiperidine-1-carboxylate CAS No. 419571-73-6

Tert-butyl 4-propionylpiperidine-1-carboxylate

Cat. No.: B153429
CAS No.: 419571-73-6
M. Wt: 241.33 g/mol
InChI Key: IGSFTWJIBCDRRD-UHFFFAOYSA-N
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Description

Tert-butyl 4-propionylpiperidine-1-carboxylate: is an organic compound with the molecular formula C₁₃H₂₃NO₃ . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique structural properties.

Scientific Research Applications

Chemistry: Tert-butyl 4-propionylpiperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals. It serves as a building block for the development of new chemical entities.

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It is also used in the synthesis of biologically active molecules.

Medicine: this compound has been investigated for its potential use in the development of acetylcholinesterase inhibitors and cognitive enhancers. It has shown promise in the treatment of neurological disorders such as Parkinson’s disease, depression, and anxiety.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also used as a precursor in the synthesis of agrochemicals and other specialty chemicals.

Safety and Hazards

Tert-butyl 4-propionylpiperidine-1-carboxylate is classified under the GHS07 hazard class . The compound carries the signal word ‘Warning’ and has hazard statements H317 and H319 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-propionylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and propionyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Formation of the piperidine derivative: Piperidine is reacted with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate.

    Acylation: The tert-butyl piperidine-1-carboxylate is then reacted with propionyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 4-propionylpiperidine-1-carboxylate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or amines depending on the reducing agent used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Mechanism of Action

The mechanism of action of tert-butyl 4-propionylpiperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by inhibiting the activity of certain enzymes, such as acetylcholinesterase, which plays a crucial role in neurotransmission. By inhibiting this enzyme, the compound can enhance cognitive function and alleviate symptoms of neurological disorders.

Comparison with Similar Compounds

    Tert-butyl 4-hydroxy-1-piperidinecarboxylate: This compound is similar in structure but contains a hydroxyl group instead of a propionyl group.

    Tert-butyl 4-formylpiperidine-1-carboxylate: This compound has a formyl group instead of a propionyl group.

    Tert-butyl 4-acetylpiperidine-1-carboxylate: This compound contains an acetyl group instead of a propionyl group.

Uniqueness: Tert-butyl 4-propionylpiperidine-1-carboxylate is unique due to its specific propionyl group, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds.

Properties

IUPAC Name

tert-butyl 4-propanoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-5-11(15)10-6-8-14(9-7-10)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSFTWJIBCDRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619987
Record name tert-Butyl 4-propanoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

419571-73-6
Record name tert-Butyl 4-propanoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-propanoylpiperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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